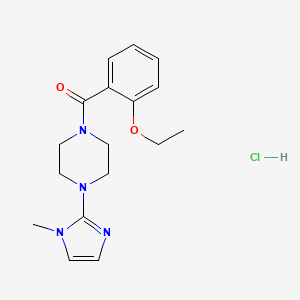

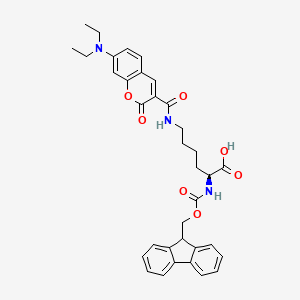

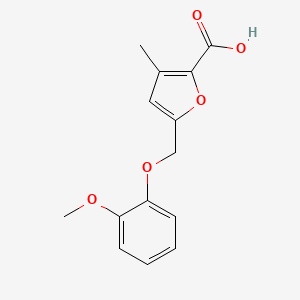

(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a complex organic molecule that appears to be related to various synthesized piperazine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of piperazine derivatives, which are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions with careful selection of reactants and conditions. For instance, the synthesis of chlorodiorganotin(IV) complexes with 4-(2-methoxyphenyl)piperazine-1-carbodithioate involved mole-ratio reactions of the parent acid with organotin chlorides in dry methanol . Another synthesis method for arylthiobenzazoles was carried out through electrochemical oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Additionally, a four-component cyclocondensation process was used to create imidazol-1-yl ethyl piperazine derivatives, utilizing a catalyst in ethanol .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as Raman, multinuclear NMR, and mass spectrometry. Single-crystal X-ray diffraction studies can reveal the geometry around central atoms in the compounds, as seen in the chlorodiorganotin(IV) complexes, which exhibit distorted trigonal bipyramidal geometries . Computational methods like density functional theory (DFT) calculations can also be employed to understand the reactive sites and the electrophilic or nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and diverse. For example, electrochemically generated p-quinone imine from a hydroxyphenyl piperazine derivative can participate in Michael addition reactions with 2-SH-benzazoles, leading to disubstituted products . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used to confirm the chemical structure of synthesized compounds . The yield of these reactions can vary, and the optimization of synthesis conditions is crucial for improving the efficiency of the process. The crystal packing and intermolecular interactions in these compounds can be studied through Hirshfeld surface analysis, which provides insights into the nature of contacts within the crystal lattice .

科学的研究の応用

Synthesis and Antimicrobial Activity

Researchers have synthesized a range of compounds related to "(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" to explore their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) investigated the synthesis of new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. Similarly, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives with some showing good or moderate antimicrobial activities against test microorganisms (Patel, Agravat, & Shaikh, 2011; Bektaş et al., 2010).

Synthesis and Biological Evaluation as Cytotoxic Agents

Ghasemi, Sharifi, and Mojarrad (2020) embarked on designing and synthesizing novel piperazinone derivatives to evaluate their cytotoxic activities on cancer cell lines. This study indicates the potential of such compounds in cancer research, highlighting their cytotoxicity towards various cancer cell lines while showing lower activity against normal cell lines (Ghasemi, Sharifi, & Mojarrad, 2020).

Synthesis and Evaluation of Selective Estrogen Receptor Modulators

Palkowitz et al. (1997) described the discovery and synthesis of a novel compound with potent selective estrogen receptor modulator (SERM) properties. This work illustrates the chemical modification of compounds to enhance their biological efficacy and selectivity, showcasing the scientific applications of such chemical entities in hormone-related diseases (Palkowitz et al., 1997).

将来の方向性

The future directions for this compound could involve further exploration of its therapeutic potential, given the broad range of biological activities exhibited by imidazole derivatives . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that many arylpiperazines, a class of compounds to which this compound belongs, undergo extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .

Result of Action

Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

(2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDKSQOELGGPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)